molecular formula C13H13NO4S2 B3059905 methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate CAS No. 140947-38-2

methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B3059905
CAS No.: 140947-38-2
M. Wt: 311.4 g/mol
InChI Key: JQDASXSFEYTFLI-UHFFFAOYSA-N
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Description

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative with a complex structure that includes a sulfamoyl group and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfamoyl and esterifying agents. Common synthetic routes include:

    Condensation Reactions: Utilizing thiophene-2-carboxylic acid as a starting material, it is first esterified to form the methyl ester.

    Industrial Production: Large-scale production may involve continuous flow processes to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives:

Properties

IUPAC Name

methyl 3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-14(10-6-4-3-5-7-10)20(16,17)11-8-9-19-12(11)13(15)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDASXSFEYTFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161504
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140947-38-2
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140947382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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